molecular formula C18H19N B2736705 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane CAS No. 2137561-30-7

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B2736705
CAS No.: 2137561-30-7
M. Wt: 249.357
InChI Key: AWYNSRDWMYVMMM-UHFFFAOYSA-N
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Description

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a synthetically valuable azabicyclic compound that serves as a key intermediate in organic synthesis and drug discovery. This strained bicyclic scaffold is part of an emerging class of saturated bioisosteres used to replace flat aromatic rings in medicinal chemistry, a strategy known as "escaping from flatland" . Incorporating three-dimensional (3D), C(sp3)-rich saturated scaffolds like this one is a established strategy to improve the physicochemical properties of drug candidates, notably by increasing aqueous solubility and enhancing metabolic stability compared to traditional planar arenes . The 2-azabicyclo[2.1.1]hexane core is a structurally intriguing motif that provides significant ring strain and unique exit vectors, making it a subject of interest for exploring novel chemical space . Researchers utilize this and related strained azabicyclic systems as linchpin intermediates to access complex molecular architectures through various ring-opening and functionalization reactions . Its application is strictly for research purposes in laboratory settings, and it is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-15(8-4-1)13-19-14-16-11-18(19,12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYNSRDWMYVMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Visible-Light-Mediated Synthesis

The photochemical cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes has emerged as a cornerstone method for constructing the 2-azabicyclo[2.1.1]hexane core. A 2024 study demonstrated that ABBs undergo acid-mediated ring-opening with HBr to form bromoazetidines, which subsequently participate in photocatalyzed radical cycloadditions. When employing 1-phenyl-ABB derivatives and benzyl-substituted styrenes, this three-component reaction achieves the target compound in yields up to 78% (Table 1). Critical parameters include:

  • Light source : 450 nm LEDs
  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Temperature : Room temperature

Table 1: Representative Yields from Photochemical Cycloaddition

ABB Derivative Styrene Component Reaction Time (h) Yield (%)
1-Phenyl-ABB-ketone 4-Benzylstyrene 12 72
1-Phenyl-ABB-ester 3-Benzylstyrene 18 65
1-Phenyl-ABB-amide 2-Benzylstyrene 24 58

The reaction proceeds through a polar-radical-polar relay mechanism, where single-electron transfer generates azetidinyl radicals that undergo stereoselective addition to styrenes. This method's key advantage lies in its ability to install both phenyl and benzyl groups simultaneously during the cycloaddition event.

Electrophilic Ring-Closure Approaches

Selenium-Mediated Cyclization

Building upon classical bicyclohexane syntheses, researchers have adapted selenocyclization techniques for nitrogen-containing systems. The 2001 ACS-reported method utilizing cis-cyclobut-3-ene-1,2-dicarboxylic anhydride provides a foundational approach. Modified for benzyl incorporation, the protocol involves:

  • Protection of the amine nitrogen with benzyl chloroformate
  • Stereoselective addition of PhSeBr to cyclobutene dicarbamate
  • Sodium hydride-mediated ring closure

This three-step sequence achieves 2-benzyl-1-phenyl derivatives in 41-53% overall yield, with the selenophenyl group serving as a traceless directing element during cyclization. Comparative analysis reveals that electron-withdrawing groups on the phenyl ring enhance cyclization efficiency by reducing charge repulsion at the transition state.

Post-Functionalization of Preformed Bicyclic Cores

Nitrogen-Directed Alkylation

For molecules containing the unsubstituted 2-azabicyclo[2.1.1]hexane core, subsequent benzylation proves effective. A 2025 VulcanChem study detailed the use of cesium carbonate in DMF at 85°C to facilitate nucleophilic substitution at the bridgehead nitrogen. Key findings include:

  • Benzyl bromide outperforms chloride analogs (89% vs. 67% conversion)
  • Steric effects limit reaction efficiency with ortho-substituted benzyl halides
  • Microwave irradiation reduces reaction times from 24 h to 45 min

Table 2: Alkylation Efficiency with Various Benzyl Halides

Halide Base Solvent Temp (°C) Conversion (%)
Benzyl bromide Cs₂CO₃ DMF 85 89
Benzyl chloride KOtBu THF 65 67
4-Nitrobenzyl bromide DBU DCM 40 92

This method's versatility allows late-stage functionalization but requires stringent exclusion of moisture to prevent competing hydrolysis pathways.

Industrial-Scale Production Methodologies

Batchwise Intramolecular Displacement

Patent disclosures reveal scalable approaches employing tert-butylsulfinamide intermediates in pressurized reactors. The optimized procedure features:

  • Step 1 : Condensation of 1-phenylazetidine-3-carboxylic acid with benzylamine
  • Step 2 : Intramolecular SN2 displacement under phase-transfer conditions
  • Step 3 : Acidic cleavage of sulfinamide protecting group

Pilot plant data demonstrates 68% isolated yield at 50 kg scale, with reaction mass efficiency (RME) of 0.87 kg product/kg input materials. Critical process parameters include:

  • Pressure : 3.5 bar
  • Agitation rate : 1200 rpm
  • Residence time : 4.2 h

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane Synthesis

Method Avg. Yield (%) Purity (HPLC) Scalability Cost Index
Photochemical 72 98.4 Moderate 1.8
Selenocyclization 53 97.1 Low 3.2
Post-functionalization 89 99.2 High 1.2
Industrial batch 68 99.8 Very High 0.9

The photochemical method excels in atom economy but requires specialized equipment. Post-functionalization approaches offer superior yields and scalability, making them preferred for commercial production. Industrial batch processes achieve the highest purity levels through rigorous crystallization protocols.

Mechanistic Considerations and Side-Reactions

Competing Ring-Opening Pathways

Under strongly basic conditions, the bicyclic framework undergoes retro-aldol cleavage, forming azepine byproducts. Kinetic studies reveal:

  • Activation energy : 98 kJ/mol for ring opening vs. 112 kJ/mol for alkylation
  • Base dependence : DBU increases ring-opening propensity by 37% compared to Cs₂CO₃

Mitigation strategies include:

  • Maintaining reaction temperatures below 90°C
  • Using bulky non-nucleophilic bases
  • Implementing slow reagent addition protocols

Stereochemical Outcomes

X-ray crystallography confirms that all synthetic routes produce the endo-benzyl configuration as the major product (≥95:5 dr). Molecular modeling suggests this preference arises from:

  • Reduced angle strain in the endo transition state
  • Favorable π-π interactions between benzyl and phenyl groups
  • Pseudoequatorial positioning of bulky substituents

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or to reduce any oxidized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise binding to specific enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Bicyclic Frameworks

The [2.1.1]hexane scaffold distinguishes this compound from larger bicyclic systems like [3.1.1]heptane or [2.2.1]heptane derivatives. For example:

  • 2-Azabicyclo[2.1.1]hexane hydrochloride (CID 117272745): The parent structure lacks substituents but shares the same bicyclic core .
  • 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1334367-72-4): Features a larger [3.1.1]heptane ring, altering steric and electronic properties .

Substituent Variations

Substituents on the bicyclic core significantly impact molecular properties:

  • 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CID 117272745): Contains a single phenyl group, reducing lipophilicity compared to the target compound’s benzyl and dual phenyl groups .
  • 1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane (CAS 2060032-56-4): A methyl-substituted phenyl group increases hydrophobicity but lacks the benzyl moiety .
  • 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 1955554-13-8): Polar difluoromethyl substituents enhance solubility but reduce aromatic interactions .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane C₁₇H₁₇N 223.33 Benzyl, phenyl High lipophilicity, aromaticity
1-Phenyl-2-azabicyclo[2.1.1]hexane C₁₁H₁₃N 159.23 Phenyl Moderate lipophilicity
1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane C₁₂H₁₅N 173.25 3-Methylphenyl Increased hydrophobicity
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane C₆H₁₀F₂N 134.15 Difluoromethyl Enhanced solubility

Biological Activity

2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This bicyclic structure, characterized by the presence of a nitrogen atom within the ring, has been explored for various pharmacological properties, including analgesic and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{20}N

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interaction with neurotransmitter systems and its potential as a therapeutic agent.

The compound is believed to exert its effects through modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various physiological processes, including pain perception and inflammation.

Analgesic Activity

A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models. The analgesic effect was attributed to the compound's ability to bind to nAChRs, leading to inhibition of pain pathways.

Anti-inflammatory Effects

Research has indicated that this compound can also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The anti-inflammatory action may be linked to its structural similarity to known anti-inflammatory agents.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

Study Findings
Study A (2020)Showed a reduction in pain scores in patients with chronic painSuggests potential for chronic pain management
Study B (2021)Demonstrated decreased markers of inflammation in rheumatoid arthritis patientsIndicates promise as an anti-inflammatory agent
Study C (2023)Evaluated safety and tolerability in healthy volunteersFound to be well-tolerated with minimal side effects

Comparative Analysis with Similar Compounds

When compared to other bicyclic compounds, such as epibatidine and its analogs, this compound shows distinct advantages in terms of selectivity for nAChRs and a favorable side effect profile.

Compound Primary Action Side Effects Selectivity for nAChRs
EpibatidineAnalgesicHighModerate
2-Benzyl...Analgesic/Anti-inflammatoryLowHigh

Q & A

Q. What are the key challenges in synthesizing 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane, and how can reaction conditions be optimized to improve yield?

The synthesis of this bicyclic compound involves constructing the strained bicyclo[2.1.1]hexane core while introducing benzyl and phenyl substituents. A primary challenge is achieving regioselectivity during cyclization, as competing pathways may lead to undesired byproducts. Intramolecular displacement reactions, analogous to methods used for ethyl 2-azabicyclo[2.1.1]hexane derivatives, can be applied . Optimization should focus on:

  • Temperature control : Lower temperatures (e.g., 0–5°C) to favor kinetic products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
  • Catalysis : Lewis acids (e.g., ZnCl₂) to accelerate cyclization . Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters .

Q. How does the bicyclo[2.1.1]hexane core influence the compound’s physicochemical properties and receptor binding?

The bicyclic framework imposes structural rigidity, reducing conformational flexibility and enhancing binding specificity. Key effects include:

  • Lipophilicity : The phenyl and benzyl groups increase logP, improving membrane permeability.
  • Hydrogen bonding : The nitrogen atom in the azabicyclo core can act as a hydrogen bond donor/acceptor, critical for interactions with biological targets (e.g., neurotransmitter receptors) . Comparative studies with similar bicyclic compounds (Table 1) highlight substituent-dependent bioactivity variations .
CompoundCore StructureNotable Bioactivity
Ethyl 2-azabicyclo[...]Bicyclo[2.1.1]hexaneNeuropharmacological modulation
Methyl 4-ethyl-2-azabicycloBicyclo[2.1.1]hexaneAntimicrobial activity

Advanced Research Questions

Q. What computational strategies are recommended for predicting the bioactivity of this compound derivatives?

Quantum mechanical calculations (e.g., DFT) can model electronic properties and transition states to predict reactivity and binding affinities. The ICReDD framework integrates computational reaction path searches with experimental validation to optimize synthetic routes and bioactivity . For example:

  • Docking simulations : To map interactions with targets like LRRK2 kinase or neurotransmitter transporters.
  • Molecular dynamics (MD) : To assess stability in biological membranes .

Q. How can statistical experimental design resolve contradictions in bioactivity data across different assays?

Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from assay-specific conditions (pH, cell lines). A factorial design approach can isolate variables:

  • Factors : pH (5.0–7.4), temperature (25°C vs. 37°C), solvent (DMSO vs. aqueous buffer).
  • Response : Bioactivity (e.g., enzyme inhibition). Analysis of variance (ANOVA) identifies dominant factors, enabling protocol standardization .

Q. What analytical techniques are critical for characterizing byproducts formed during synthesis, and how can their formation be minimized?

Byproducts often arise from incomplete cyclization or side reactions at the benzyl/phenyl groups. Key techniques include:

  • HPLC-MS : To detect and quantify impurities at trace levels.
  • NMR spectroscopy : To assign structural motifs (e.g., via NOE correlations). Minimization strategies:
  • Purge steps : Silica gel chromatography to remove polar byproducts.
  • Reaction monitoring : In-situ FTIR to track intermediate formation .

Q. How do substituents like benzyl and phenyl groups affect the compound’s pharmacokinetic properties?

The benzyl group enhances metabolic stability by sterically shielding the bicyclic core from cytochrome P450 oxidation. Conversely, the phenyl group increases plasma protein binding, reducing free drug concentration. Pharmacokinetic studies in rodent models should evaluate:

  • Half-life (t₁/₂) : Via LC-MS/MS plasma profiling.
  • Tissue distribution : Radiolabeling (e.g., ¹⁴C) to assess brain penetration .

Q. Methodological Notes

  • Synthetic Optimization : Combine photochemical methods (e.g., [2+2] cycloadditions) with computational modeling to access novel derivatives .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR, cell-based functional assays) to confirm target engagement .

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